1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Brand Name: Vulcanchem
CAS No.: 475578-18-8
VCID: VC7976247
InChI: InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1
SMILES: CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-]
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

CAS No.: 475578-18-8

Cat. No.: VC7976247

Molecular Formula: C17H19ClN2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride - 475578-18-8

Specification

CAS No. 475578-18-8
Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
IUPAC Name 1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride
Standard InChI InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1
Standard InChI Key SKWBVISYPXHTSC-UHFFFAOYSA-M
SMILES CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-]
Canonical SMILES CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 4,5-dihydroimidazolium core, a partially saturated variant of the aromatic imidazolium ring, with two 2-methylphenyl groups substituted at the 1- and 3-positions. The saturation at the 4,5-positions introduces conformational flexibility, distinguishing it from fully aromatic analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) . The chloride counterion balances the positive charge delocalized across the heterocyclic ring.

Molecular Formula and Weight

  • Molecular formula: C19H21ClN2\text{C}_{19}\text{H}_{21}\text{ClN}_2

  • Molecular weight: 312.84 g/mol (calculated from atomic masses).

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, comparisons to analogous systems suggest characteristic signals:

  • 1H^1\text{H} NMR: A singlet for the N-CH3_3 groups (if present), aromatic protons resonating between 6.5–7.5 ppm, and aliphatic protons from the dihydroimidazole core near 3.0–4.0 ppm .

  • 13C^{13}\text{C} NMR: Peaks for the quaternary carbons of the imidazolium ring (~140–150 ppm) and methyl-substituted aromatic carbons (~20–25 ppm) .

Synthesis and Purification

General Synthetic Routes

Imidazolium salts are typically synthesized via quaternization of imidazole precursors. For 1,3-diarylimidazolium chlorides, a common approach involves:

  • Imine Formation: Reaction of 2-methylaniline with glyoxal to generate a dihydroimidazole intermediate.

  • Alkylation: Treatment with methylating agents (e.g., methyl chloride) to form the bis-aryl imidazolium salt .

  • Anion Exchange: Metathesis with chloride sources (e.g., KCl) to yield the final chloride salt.

Example Protocol (Inferred from and )

  • Dissolve 2-methylaniline (10 mmol) and glyoxal (5 mmol) in tetrahydrofuran (THF) under inert atmosphere.

  • Add methyl chloride (11 mmol) dropwise and stir at 40°C for 18 hours.

  • Precipitate the product with diethyl ether, filter, and wash with cold THF.

  • Perform anion exchange via treatment with aqueous KCl, followed by recrystallization from acetonitrile.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or hydrocarbons .

  • Stability: Likely hygroscopic; storage under inert gas (N2_2/Ar) at 2–8°C is recommended to prevent decomposition .

Thermal Behavior

  • Thermogravimetric analysis (TGA): Predicted decomposition onset >300°C, consistent with thermally robust imidazolium salts .

Applications in Catalysis

Comparative Activity

PropertyThis CompoundIMes·HCl DiBzIMe
Steric bulkModerateHighLow
Electron donationModerateHighLow
Thermal stabilityHighHighModerate

Organocatalysis

The partially saturated core may enhance solubility in nonpolar media, making it suitable for asymmetric catalysis or polymerization initiators.

Future Research Directions

  • Catalytic screening: Evaluate efficacy in C-H activation or CO2_2 fixation.

  • Crystallography: Resolve solid-state structure to assess π-π interactions.

  • Toxicity studies: Investigate ecotoxicological impacts for green chemistry applications.

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